molecular formula C21H21NS2Sn B155988 Triphenyl tin-N,N-dimethyl dithiocarbamate CAS No. 1803-12-9

Triphenyl tin-N,N-dimethyl dithiocarbamate

Cat. No.: B155988
CAS No.: 1803-12-9
M. Wt: 470.2 g/mol
InChI Key: HCQQYCNWRJJRQV-UHFFFAOYSA-M
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Description

Triphenyl tin-N,N-dimethyl dithiocarbamate is an organotin compound with the molecular formula C21H21NS2Sn. It is known for its applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique structure, which includes a tin atom bonded to three phenyl groups and a dithiocarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl tin-N,N-dimethyl dithiocarbamate can be synthesized through the reaction of triphenyltin chloride with sodium N,N-dimethyl dithiocarbamate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Ph3SnCl+NaS2CNMe2Ph3SnS2CNMe2+NaCl\text{Ph}_3\text{SnCl} + \text{NaS}_2\text{CNMe}_2 \rightarrow \text{Ph}_3\text{SnS}_2\text{CNMe}_2 + \text{NaCl} Ph3​SnCl+NaS2​CNMe2​→Ph3​SnS2​CNMe2​+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Triphenyl tin-N,N-dimethyl dithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The phenyl groups or the dithiocarbamate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

Triphenyl tin-N,N-dimethyl dithiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of triphenyl tin-N,N-dimethyl dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate moiety can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts essential biological processes, leading to the compound’s antifungal, antibacterial, and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl tin chloride
  • Triphenyl tin hydroxide
  • Triphenyl tin acetate

Uniqueness

Triphenyl tin-N,N-dimethyl dithiocarbamate is unique due to its dithiocarbamate moiety, which imparts distinct chemical and biological properties. Unlike other triphenyltin compounds, it has enhanced metal-chelating abilities and a broader spectrum of biological activities.

Properties

IUPAC Name

triphenylstannyl N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C3H7NS2.Sn/c3*1-2-4-6-5-3-1;1-4(2)3(5)6;/h3*1-5H;1-2H3,(H,5,6);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQQYCNWRJJRQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020425
Record name Triphenyltin N,N-dimethyldithiocarbamate
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URL https://comptox.epa.gov/dashboard/DTXSID401020425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-12-9
Record name NSC118035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triphenyltin N,N-dimethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyltin N,N-dimethyldithiocarbamate
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